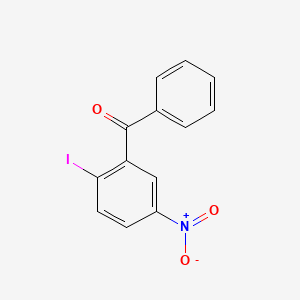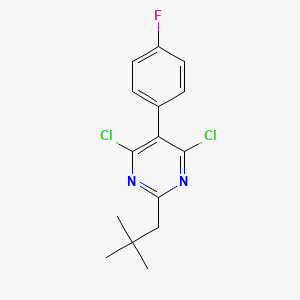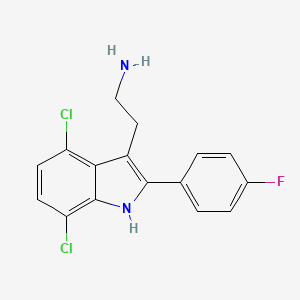
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 4,7-dichloro-2-(4-fluorophenyl)-1H-indole.
Formation of Indole Ring: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions:
Ethanamine Side Chain Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Applications De Recherche Scientifique
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,7-Dichloro-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent.
2-(4-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chlorine substituents.
2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent on the phenyl ring.
Uniqueness
The unique combination of chlorine and fluorine substituents in 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
881040-37-5 |
|---|---|
Formule moléculaire |
C16H13Cl2FN2 |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H13Cl2FN2/c17-12-5-6-13(18)16-14(12)11(7-8-20)15(21-16)9-1-3-10(19)4-2-9/h1-6,21H,7-8,20H2 |
Clé InChI |
SHNYLRVQMRYNMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


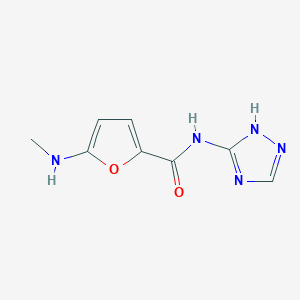

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
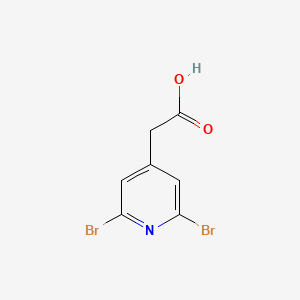
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)

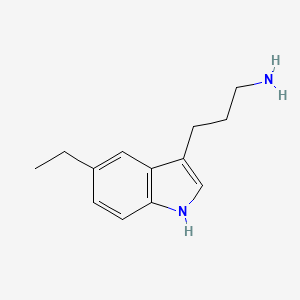
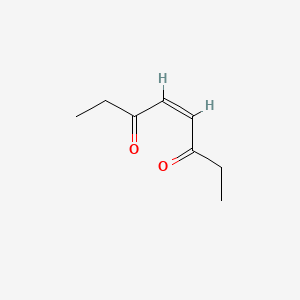
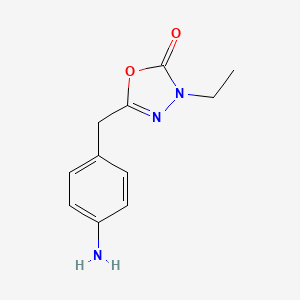
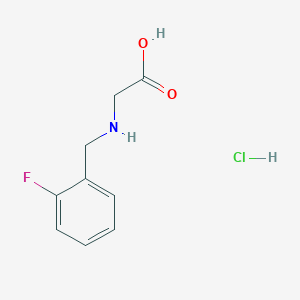
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
